molecular formula C16H8O2 B155732 1,6-Pyrenedione CAS No. 1785-51-9

1,6-Pyrenedione

Cat. No.: B155732
CAS No.: 1785-51-9
M. Wt: 232.23 g/mol
InChI Key: YFPSDOXLHBDCOR-UHFFFAOYSA-N
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Description

1,6-Pyrenedione is an organic compound derived from pyrene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of two ketone groups at the 1 and 6 positions of the pyrene ring. This compound is known for its unique optical and electronic properties, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

1,6-Pyrenedione has several applications in scientific research:

    Chemistry: It is used as a photocatalyst in various organic reactions, including oxygenation and hydroxylation reactions.

    Biology: Its unique optical properties make it useful in fluorescence studies and as a probe in biological imaging.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The formed pyrenedione exhibits a well-defined surface-bound redox system at -0.1 V vs. SCE and provides excellent electron transfer kinetics with this enzyme .

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) for 1,6-Pyrenedione .

Future Directions

The development of organophotocatalysts for versatile oxygenation reactions with a milder and more economical protocol is still highly desired . The electrosynthesis of pyrenedione for catalytic glucose oxidation is optimal at pH 2 using cyclic voltammetry or chronoamerometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Pyrenedione can be synthesized through the oxidation of pyrene. One common method involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions. The reaction typically proceeds as follows:

    Oxidation with Potassium Permanganate: Pyrene is dissolved in a suitable solvent like acetone, and potassium permanganate is added. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the oxidation is complete.

    Oxidation with Chromium Trioxide: Pyrene is dissolved in acetic acid, and chromium trioxide is added. The reaction is carried out under reflux conditions until the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of oxidizing agent and reaction conditions may vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,6-Pyrenedione undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form more complex oxygenated derivatives.

    Reduction: Reduction of this compound can yield pyrene or partially reduced intermediates.

    Substitution: Electrophilic substitution reactions can occur at the remaining positions of the pyrene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under suitable conditions.

Major Products Formed

    Oxidation: Further oxidation can lead to the formation of pyrenequinones.

    Reduction: Reduction typically yields pyrene or partially reduced pyrene derivatives.

    Substitution: Substitution reactions can produce halogenated or nitro-substituted pyrene derivatives.

Comparison with Similar Compounds

Similar Compounds

    1,8-Pyrenedione: Another isomer with ketone groups at the 1 and 8 positions.

    1,3,6,8-Tetrasubstituted Pyrenes: Compounds with substitutions at multiple positions on the pyrene ring.

    Pyrenequinones: Compounds with multiple ketone groups on the pyrene ring.

Uniqueness

1,6-Pyrenedione is unique due to its specific substitution pattern, which imparts distinct optical and electronic properties. Its ability to act as a metal-free photocatalyst sets it apart from other pyrene derivatives, making it a valuable compound in green chemistry and sustainable synthesis.

Properties

IUPAC Name

pyrene-1,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8O2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPSDOXLHBDCOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CC=C4C3=C1C=CC4=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061967
Record name 1,6-Pyrenedione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785-51-9
Record name 1,6-Pyrenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1785-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Pyrenequinone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrenequinone
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Record name 1,6-Pyrenedione
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Record name 1,6-Pyrenedione
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Record name Pyrene-1,6-dione
Source European Chemicals Agency (ECHA)
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Record name PYRENEQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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